3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
3-phenylmethoxy-N-(pyridin-4-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(19-11-13-6-8-18-9-7-13)15-10-16(20-23-15)22-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPTBHHLOILDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide, with the CAS number 1428363-44-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 309.32 g/mol
- Structure : The compound features an isoxazole ring, which is crucial for its biological activity.
Research indicates that compounds similar to 3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes related to inflammation and metabolic disorders. For instance, derivatives of isoxazole have been shown to inhibit sphingomyelin synthase (SMS2), which is implicated in chronic inflammatory diseases such as atherosclerosis and fatty liver disease .
- Neuroprotective Effects : Isoxazole derivatives have been studied for their neuroprotective properties. They may modulate neurotransmitter systems, particularly GABA receptors, potentially aiding in the treatment of cognitive disorders like Alzheimer's disease .
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity .
Pharmacokinetics
Pharmacokinetic studies on related compounds demonstrate favorable profiles:
- Oral Bioavailability : For instance, a related compound showed an oral bioavailability of 56%, indicating good absorption and systemic availability after administration .
- Metabolism and Excretion : Detailed studies are required to elucidate the metabolic pathways and excretion routes for 3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide.
Case Study 1: Inhibition of Sphingomyelin Synthase
A study highlighted the efficacy of a compound structurally related to 3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide in inhibiting SMS2 activity. The compound significantly reduced markers of chronic inflammation in db/db mice after oral dosing for six weeks .
Case Study 2: Neuroprotective Potential
Research has indicated that isoxazole derivatives can enhance cognitive functions by modulating GABA receptor activity. These findings suggest potential applications in treating neurodegenerative diseases .
Case Study 3: Antimicrobial Efficacy
In vitro studies demonstrated that compounds with similar structures showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy positions them as potential candidates for developing new antibacterial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that isoxazole derivatives, including 3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide, exhibit promising anticancer properties. Isoxazole compounds have been studied for their ability to inhibit various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- A study demonstrated that modifications in the isoxazole ring can enhance the potency against specific cancer types, highlighting the importance of structure-activity relationships in drug design .
- Anti-inflammatory Effects
- Neuroprotective Properties
Synthesis and Derivative Development
The synthesis of 3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide typically involves multi-step organic reactions that can include:
- Formation of the isoxazole ring via cyclization reactions.
- Introduction of the benzyloxy and pyridinylmethyl substituents through nucleophilic substitution or coupling reactions.
These synthetic pathways are crucial for optimizing the compound's pharmacological properties and improving bioavailability .
- Case Study: Anticancer Mechanism
- Case Study: Neuroprotective Effects
Comparison with Similar Compounds
Key Observations :
- The benzyloxy group in the target compound increases molecular weight by ~106 g/mol compared to the methyl-substituted analog .
Q & A
Basic Synthesis Strategies
Q: What are the optimal synthetic routes for preparing 3-(benzyloxy)-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide, and how do reaction conditions influence yield? A: The synthesis typically involves sequential functionalization of the isoxazole core. A common approach includes:
- Isoxazole ring formation via cyclocondensation of β-keto esters with hydroxylamine .
- Benzyloxy group introduction using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Amide coupling between the isoxazole-5-carboxylic acid and pyridin-4-ylmethanamine using coupling agents like EDCI/HOBt in dichloromethane .
Yield optimization requires precise temperature control, solvent selection (polar aprotic solvents preferred), and catalyst screening (e.g., DMAP for acylation) .
Structural Characterization Challenges
Q: How can researchers resolve ambiguities in NMR assignments for this compound’s benzyloxy and pyridine moieties? A: Advanced techniques include:
- 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons, distinguishing overlapping signals from benzyloxy (δ 4.5–5.0 ppm) and pyridine (δ 7.5–8.5 ppm) groups .
- X-ray crystallography to confirm spatial arrangement, particularly the orientation of the pyridinemethyl group relative to the isoxazole ring .
- Mass spectrometry (HRMS) to verify molecular ion peaks and rule out side products (e.g., incomplete deprotection) .
Advanced Reaction Optimization
Q: What strategies mitigate side reactions during benzyloxy group deprotection? A: Catalytic hydrogenation (H₂/Pd-C) is preferred for selective deprotection, but competing reduction of the isoxazole ring may occur. Mitigation strategies:
- Low hydrogen pressure (1–2 atm) to minimize over-reduction .
- Alternative protecting groups (e.g., PMB or Alloc) for lab-scale synthesis, though benzyl remains cost-effective .
- Real-time monitoring via TLC or HPLC to terminate reactions at 90–95% conversion .
Computational Modeling for Activity Prediction
Q: How can molecular docking guide the design of analogs with improved target binding? A:
- Target selection : Prioritize kinases (e.g., JAK3) or enzymes with conserved ATP-binding pockets, as isoxazole-carboxamides often act as ATP mimics .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridine nitrogen and catalytic lysine residues .
- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays to refine force field parameters .
Handling Contradictory Biological Data
Q: How should researchers address discrepancies in cytotoxicity data across cell lines? A:
- Mechanistic profiling : Perform transcriptomics or proteomics to identify cell-line-specific targets (e.g., metabolic enzymes vs. kinases) .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG400) to ensure consistent bioavailability .
- Control experiments : Test metabolites (e.g., hydrolyzed amide derivatives) to rule off-target effects .
Stereochemical Considerations
Q: Are stereoisomers likely during synthesis, and how can their formation be controlled? A:
- Chiral centers : The pyridinemethyl group’s rotation is restricted, but no inherent chirality exists in the parent compound.
- Byproduct monitoring : Check for racemization during amide coupling using chiral HPLC .
- Asymmetric synthesis : Introduce chirality via enantioselective catalysts (e.g., BINOL-derived phosphates) if analogs require stereochemical precision .
Derivative Synthesis for SAR Studies
Q: What functional groups are most amenable to modification for structure-activity relationship (SAR) exploration? A: Priority modification sites:
- Benzyloxy group : Replace with bulkier aryl ethers (e.g., naphthyl) to enhance hydrophobic interactions .
- Pyridine moiety : Substitute with quinoline or isoquinoline to probe π-π stacking .
- Amide linker : Replace with sulfonamide or urea to modulate hydrogen-bonding capacity .
Analytical Method Validation
Q: Which HPLC conditions ensure reliable purity assessment? A:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 min.
- Detection : UV at 254 nm (isoxazole absorbance) with retention time ~12–14 min .
- Validation criteria : Linearity (R² > 0.999), LOD < 0.1 µg/mL, recovery > 98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
